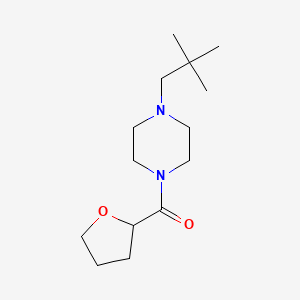

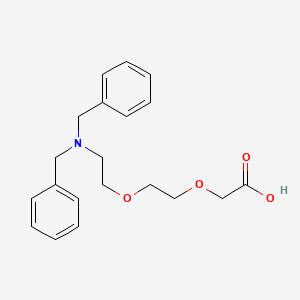

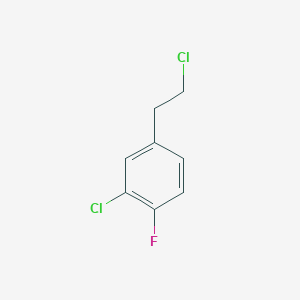

![molecular formula C17H19N5O2S B2820027 Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209826-25-4](/img/structure/B2820027.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[c][1,2,5]thiadiazol is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . The compound you mentioned also contains an isopropyl group, an oxadiazol ring, and a piperidin ring, which could potentially modify its properties and uses.

Molecular Structure Analysis

The structure of similar compounds is usually established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazoles have been used as potential visible-light organophotocatalysts . They’ve been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .Wissenschaftliche Forschungsanwendungen

Photovoltaics and Organic Photovoltaic Cells (OPVs)

The BTZ motif serves as a strong electron acceptor, making it valuable for photovoltaic applications. Researchers have explored BTZ-based D–A systems for use in organic photovoltaic cells (OPVs). By varying donor groups while keeping the BTZ acceptor group consistent, they can systematically modify the optoelectronic and photophysical properties of these compounds .

Fluorescent Sensors and Bioimaging Probes

BTZ derivatives have been investigated as fluorescent sensors and bioimaging probes. They exhibit affinity for lipid droplets, mitochondria, and plasma membranes. These compounds can be useful for visualizing cellular structures and processes .

Visible Light Organophotocatalysis

While BTZ-based D–A systems have been studied for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts has not received in-depth exploration until recently. Researchers synthesized a library of 26 BTZ compounds and systematically modified their properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation reaction under both batch and continuous flow conditions. This research opens up new possibilities for sustainable and environmentally friendly photocatalysis .

Drug Discovery and Molecular Docking Studies

Thiadiazole derivatives, including BTZ-based compounds, play a role in drug discovery. Their utilization in molecular docking studies predicts binding energies and interactions with biological targets. Understanding these interactions aids in designing effective drugs.

Photovoltaic Applications: Dye-Sensitized Solar Cells (DSSCs) and OLEDs

Donor-acceptor-donor (D-A-A) structures incorporating BTZ as an internal acceptor have been investigated for photovoltaic applications. These include dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The 4-(7)-cyanogroup serves as an anchor acceptor in these systems .

Photocatalytic Removal of Heavy Metals and Organic Pollutants

BTZ-based covalent organic frameworks (COFs) have been explored for purifying wastewater containing mixed heavy metal ions and organic pollutants. These frameworks, when used with methanone as a clearing agent, exhibit synergistic effects between photocatalytic oxidation and reduction. This research provides a novel approach for efficient wastewater treatment .

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its specific properties and potential applications. Given the interest in benzo[c][1,2,5]thiadiazoles for use in photovoltaics and as fluorescent sensors , it’s possible that this compound could also be explored in these areas.

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c1-10(2)15-18-19-16(24-15)11-5-7-22(8-6-11)17(23)12-3-4-13-14(9-12)21-25-20-13/h3-4,9-11H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOWDDPJHGAHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

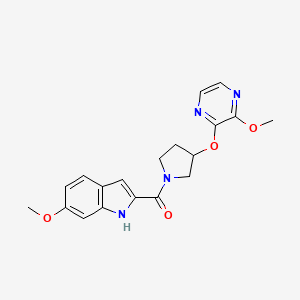

![2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2819948.png)

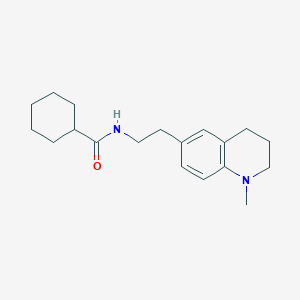

![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)

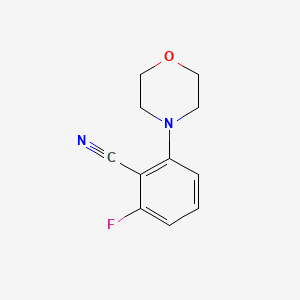

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819958.png)

![(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2819964.png)